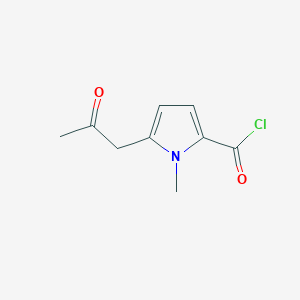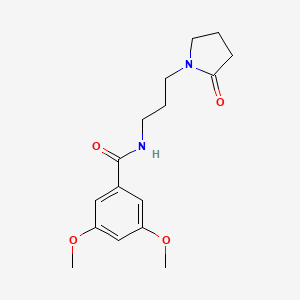
2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol is a chemical compound belonging to the class of aminopyridines It is characterized by the presence of a pyridine ring substituted with chloro, fluoro, and ethoxy groups
Méthodes De Préparation
The synthesis of 2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 3,5-dichloro-6-fluoropyridine.
Ethoxylation: The pyridine derivative undergoes ethoxylation using ethylene oxide under controlled conditions to introduce ethoxy groups.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol can be compared with other similar compounds, such as:
Fluroxypyr: A herbicide with a similar pyridine structure but different functional groups.
Fluchloraminopyr: Another herbicide with a similar structure but different substituents on the pyridine ring.
The uniqueness of this compound lies in its specific combination of chloro, fluoro, and ethoxy groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
62271-09-4 |
|---|---|
Formule moléculaire |
C11H14Cl2FNO4 |
Poids moléculaire |
314.13 g/mol |
Nom IUPAC |
2-[2-[2-(3,5-dichloro-6-fluoropyridin-2-yl)oxyethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H14Cl2FNO4/c12-8-7-9(13)11(15-10(8)14)19-6-5-18-4-3-17-2-1-16/h7,16H,1-6H2 |
Clé InChI |
IAMJHRPQYZGTAN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1Cl)F)OCCOCCOCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12890776.png)



![N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline](/img/structure/B12890819.png)
![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)
![Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate](/img/structure/B12890830.png)





![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
